(2Z)-Afatinib-d6
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Overview
Description
(2Z)-Afatinib-d6 is a deuterated form of Afatinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-Afatinib-d6 involves multiple steps, starting from commercially available precursors. The key steps include the introduction of deuterium atoms and the formation of the (2Z) configuration. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-Afatinib-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can produce deuterated analogs with modified functional groups.
Scientific Research Applications
(2Z)-Afatinib-d6 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Afatinib.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological activity.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety in treating cancer.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective drug formulations.
Mechanism of Action
(2Z)-Afatinib-d6 exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By blocking these enzymes, this compound can prevent the growth and spread of cancer cells. The molecular targets include the epidermal growth factor receptor (EGFR) and other related kinases.
Comparison with Similar Compounds
Similar Compounds
Afatinib: The non-deuterated form of (2Z)-Afatinib-d6, used in the treatment of non-small cell lung cancer.
Gefitinib: Another tyrosine kinase inhibitor used for similar indications.
Erlotinib: A tyrosine kinase inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can lead to improved pharmacokinetic properties and potentially better therapeutic outcomes compared to its non-deuterated counterpart.
Properties
Molecular Formula |
C24H25ClFN5O3 |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
(Z)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3-/t16-/m0/s1/i1D3,2D3 |
InChI Key |
ULXXDDBFHOBEHA-WWAULGHUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C\C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Origin of Product |
United States |
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